2-Oxo-4-(1,3-thiazol-5-yl)imidazolidine-4-carboxylic acid
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Overview
Description
2-Oxo-4-(1,3-thiazol-5-yl)imidazolidine-4-carboxylic acid is a heterocyclic compound that features both thiazole and imidazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-(1,3-thiazol-5-yl)imidazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thioamides with α,β-unsaturated nitriles under acidic conditions to form the thiazole ring, followed by the formation of the imidazolidine ring through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-(1,3-thiazol-5-yl)imidazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and imidazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or imidazolidine rings .
Scientific Research Applications
2-Oxo-4-(1,3-thiazol-5-yl)imidazolidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxo-4-(1,3-thiazol-5-yl)imidazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar thiazole ring structure.
Imidazole: Another heterocyclic compound with a similar imidazolidine ring structure.
Thiazolidine: A compound with a similar thiazolidine ring structure.
Uniqueness
2-Oxo-4-(1,3-thiazol-5-yl)imidazolidine-4-carboxylic acid is unique due to the combination of both thiazole and imidazolidine rings in its structure. This dual-ring system provides it with distinct chemical and biological properties that are not found in simpler compounds .
Properties
IUPAC Name |
2-oxo-4-(1,3-thiazol-5-yl)imidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3S/c11-5(12)7(2-9-6(13)10-7)4-1-8-3-14-4/h1,3H,2H2,(H,11,12)(H2,9,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNLICWHWMLRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)(C2=CN=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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